Bindarit-d5

Description

Overview of the Indazolic Derivative Class and its Relevance in Inflammation Research

Bindarit belongs to the class of indazolic derivatives, a group of organic compounds that have garnered significant attention in medicinal chemistry for their therapeutic potential. nih.govnih.gov These compounds are characterized by a core indazole structure and have been investigated for a variety of biological activities. Bindarit, in particular, has been identified as a potent anti-inflammatory agent. nih.govnih.gov Its primary mechanism of action is the selective inhibition of the synthesis of a group of signaling molecules known as monocyte chemotactic proteins (MCPs), specifically CCL2 (also known as MCP-1), CCL7 (MCP-3), and CCL8 (MCP-2). nih.govselleckchem.com These chemokines play a crucial role in the recruitment of monocytes to sites of inflammation. nih.gov By reducing the production of these molecules, Bindarit effectively dampens the inflammatory response. nih.govnih.gov Research has shown that Bindarit's anti-inflammatory effects are mediated through the modulation of the NF-κB signaling pathway, a key regulator of inflammation. nih.govnih.gov This has made Bindarit a valuable tool in preclinical research for a variety of inflammatory conditions, including lupus nephritis, arthritis, and pancreatitis. nih.govnih.gov

Rationale and Applications of Deuteration in Chemical Biology and Drug Discovery Research

Deuteration is a strategic chemical modification in which one or more hydrogen atoms in a molecule are replaced by their heavier, stable isotope, deuterium (B1214612). wikipedia.org This seemingly subtle change can have a profound impact on the molecule's metabolic stability due to the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). wikipedia.org This increased bond strength can make the C-D bond more resistant to enzymatic cleavage, a common step in drug metabolism. wikipedia.org

The primary rationale for deuteration in drug discovery is to improve a compound's pharmacokinetic profile. By slowing down the rate of metabolism, deuteration can lead to:

A longer half-life: The drug remains in the body for a longer period.

Reduced formation of metabolites: This can sometimes lead to a better safety profile if the metabolites are toxic.

These improvements can translate into more convenient dosing regimens for patients and potentially enhanced therapeutic efficacy. Deuterated compounds are also invaluable tools in research, particularly in metabolic studies, where they can be used as tracers to understand how a drug is broken down in the body.

Historical Development of Bindarit as a Research Compound for Inflammatory Modulation

Bindarit was developed as a novel anti-inflammatory agent with a unique mechanism of action. nih.gov Unlike many traditional anti-inflammatory drugs that have broad immunosuppressive effects, Bindarit was found to selectively target the synthesis of monocyte chemotactic proteins. nih.govselleckchem.com This selectivity offered the potential for a more targeted therapeutic approach with fewer side effects. Early research focused on its ability to interfere with monocyte recruitment and the subsequent inflammatory cascade. nih.govnih.gov Over the years, numerous preclinical studies have demonstrated its efficacy in a wide range of animal models of inflammatory diseases. nih.govnih.govnih.govnih.govnih.govnih.govselleckchem.com These studies have solidified its role as a valuable research tool for investigating the role of chemokines in inflammation and for exploring new therapeutic strategies for inflammatory disorders. While Bindarit has been the subject of clinical trials, the development of its deuterated analog, Bindarit-d5, is not documented in the scientific literature, suggesting it is likely a more recent development for research purposes. nih.gov

Physicochemical Properties of Bindarit

| Property | Value |

| Molecular Formula | C19H20N2O3 |

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | 2-methyl-2-[(1-phenylmethyl-1H-indazol-3-yl)methoxy]propanoic acid |

| CAS Number | 130641-38-2 |

Source: PubChem CID 71354 nih.gov

Reported Biological Activities of Bindarit

| Activity | Description |

| Mechanism of Action | Selective inhibitor of the synthesis of monocyte chemotactic proteins (MCP-1/CCL2, MCP-3/CCL7, and MCP-2/CCL8). nih.govselleckchem.com Modulates the NF-κB pathway. nih.govnih.gov |

| Therapeutic Area of Research | Inflammation, lupus nephritis, arthritis, pancreatitis, diabetic nephropathy, coronary restenosis. nih.govnih.govnih.govnih.gov |

| In Vitro Effects | Reduces the production of MCP-1 by monocytic cells. nih.gov Modulates cancer-cell proliferation and migration. nih.gov |

| In Vivo Effects | Reduces neointima formation in animal models of vascular injury. nih.gov Shows protective effects in animal models of colitis. nih.gov Induces tumor regression in prostate and breast cancer animal models. nih.gov Protects against bone loss in a model of Chikungunya virus infection. nih.gov |

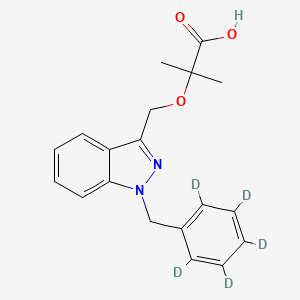

Structure

3D Structure

Properties

Molecular Formula |

C19H20N2O3 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

2-methyl-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]indazol-3-yl]methoxy]propanoic acid |

InChI |

InChI=1S/C19H20N2O3/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,22,23)/i3D,4D,5D,8D,9D |

InChI Key |

MTHORRSSURHQPZ-YQYLVRRTSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2C3=CC=CC=C3C(=N2)COC(C)(C)C(=O)O)[2H])[2H] |

Canonical SMILES |

CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Bindarit and Its Analogs

Selective Inhibition of Monocyte Chemotactic Proteins (MCPs) Synthesis

Bindarit's therapeutic effects are closely linked to its ability to selectively interfere with the synthesis of the monocyte chemotactic protein (MCP) subfamily of CC chemokines. jle.comnih.gov This selective action helps to reduce the recruitment of monocytes to sites of inflammation, a critical step in the chronicity of many inflammatory diseases. jle.comnih.gov The compound has been shown to inhibit the production of MCP-1 (CCL2), MCP-2 (CCL8), and MCP-3 (CCL7) in activated monocytes and endothelial cells. jle.comnih.govnih.gov Notably, it does not affect the production of other chemokines such as MIP-1α/CCL3, MIP-1β/CCL4, RANTES/CCL5, or IL-8/CXCL8. nih.gov

Transcriptional and Translational Regulation of MCP-1 (CCL2)

Bindarit's primary mechanism involves the downregulation of MCP-1 (also known as CCL2) gene expression at the transcriptional level. nih.govselleckchem.com Studies have shown that treatment with Bindarit leads to reduced levels of MCP-1 mRNA transcripts. selleckchem.com For instance, in response to stimuli like lipopolysaccharide (LPS), Bindarit effectively inhibits the production of MCP-1. selleckchem.com This inhibition of MCP-1 synthesis has been observed in various cell types, including human monocytes, endothelial cells, and even in specific cancer cell lines where it can impact the tumor microenvironment. jle.comselleckchem.com The compound's ability to suppress CCL2 transcription is a key factor in its capacity to mitigate monocyte/macrophage infiltration in inflamed tissues. nih.govnih.gov

Impact on MCP-2 (CCL8) and MCP-3 (CCL7) Production

The inhibitory action of Bindarit extends to other members of the MCP family, specifically MCP-2 (CCL8) and MCP-3 (CCL7). nih.govnih.gov These chemokines, like CCL2, are clustered on the same chromosome and work together to promote a sustained inflammatory response by recruiting monocytes and macrophages. nih.gov Research has consistently demonstrated that Bindarit selectively inhibits the production of this entire subfamily of CC inflammatory chemokines. jle.comnih.govnih.gov This broad yet specific inhibition of the MCP cluster is fundamental to the anti-inflammatory activity of Bindarit, as it effectively dampens the signaling cascade that attracts inflammatory cells. nih.govnih.gov

| Chemokine Target | Alias | Effect of Bindarit | Reference |

|---|---|---|---|

| MCP-1 | CCL2 | Inhibits synthesis at transcriptional level | nih.govselleckchem.com |

| MCP-2 | CCL8 | Inhibits production | nih.govnih.gov |

| MCP-3 | CCL7 | Inhibits production | nih.govnih.gov |

Modulation of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The selective inhibition of MCP synthesis by Bindarit is mediated through its modulation of the classical Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for the MCP family. nih.gov Bindarit's intervention in this pathway prevents the excessive production of these chemokines at the site of inflammation. nih.gov

Effects on IκBα and p65 Phosphorylation Dynamics

In the classical NF-κB pathway, the NF-κB dimer is held inactive in the cytoplasm by an inhibitory protein called IκBα. researchgate.net Upon stimulation by signals like LPS, IκBα is phosphorylated, leading to its degradation and the release of the NF-κB dimer. nih.gov Research shows that Bindarit significantly inhibits the stimulus-induced phosphorylation of IκBα at Ser32/36. nih.gov

Furthermore, the activation of the NF-κB pathway involves the phosphorylation of the p65 subunit (also known as RelA). Bindarit has been demonstrated to reduce the phosphorylation of p65 at Ser536, another critical step for its full transcriptional activity. nih.gov This dual inhibitory effect on the phosphorylation of both IκBα and p65 is a key molecular mechanism by which Bindarit downregulates NF-κB activation. nih.govnih.gov

Regulation of NF-κB Dimer Activation and Nuclear Translocation

By inhibiting the phosphorylation and subsequent degradation of IκBα, Bindarit effectively reduces the activation and release of NF-κB dimers, particularly the p65-containing dimers. nih.gov Consequently, the translocation of these active NF-κB dimers from the cytoplasm into the nucleus is significantly diminished. nih.govnih.gov In unstimulated cells, NF-κB is sequestered in the cytoplasm; inflammatory stimuli trigger its move to the nucleus to initiate gene transcription. researchgate.net Bindarit's action curtails this nuclear translocation, thereby preventing the NF-κB dimers from reaching their DNA target sites on the promoters of inflammatory genes like MCP-1. nih.gov

Specificity of Action on p65 and p65/p50 Induced MCP-1 Promoter Activation

Bindarit exhibits a high degree of specificity in its action on the NF-κB pathway. nih.gov It specifically inhibits the activation of the MCP-1 promoter that is induced by the p65 homodimer and the p65/p50 heterodimer. nih.govnih.gov One study found that a one-hour pretreatment with Bindarit resulted in a significant reduction in p65 and p65/p50 recruitment to the MCP-1 promoter, decreasing its activity by 61% and 35%, respectively. nih.gov Importantly, Bindarit does not inhibit the activation of other promoters, underscoring its targeted effect within the broader inflammatory response. nih.govnih.gov This indicates that Bindarit acts on a specific subpopulation of NF-κB isoforms to selectively control the expression of certain inflammatory genes. nih.gov

| Molecular Target | Effect of Bindarit | Consequence | Reference |

|---|---|---|---|

| IκBα Phosphorylation (Ser32/36) | Inhibition | Prevents IκBα degradation and NF-κB release | nih.gov |

| p65 Phosphorylation (Ser536) | Inhibition | Reduces transcriptional activity of p65 | nih.gov |

| NF-κB Dimer Nuclear Translocation | Reduction | Prevents NF-κB from binding to gene promoters | nih.govnih.gov |

| p65 & p65/p50 on MCP-1 Promoter | Specific Inhibition | Selectively downregulates MCP-1 gene expression | nih.gov |

Interaction with Fatty Acid-Binding Protein 4 (FABP4)

Recent research has identified Fatty Acid-Binding Protein 4 (FABP4) as a key molecular target of Bindarit, providing significant insights into its anti-inflammatory mechanism. nih.govnih.gov FABP4, a lipid chaperone, is crucial in coupling intracellular lipid mediators to their biological targets and signaling pathways. nih.gov The interaction between Bindarit and FABP4 is multifaceted, influencing the protein's expression, ligand binding, and subcellular location, which in turn impacts downstream inflammatory signaling. nih.govresearchgate.net

The physical interaction between Bindarit and FABP4 has been substantiated through both in vitro and in silico methodologies. nih.govresearchgate.net Competitive binding assays have demonstrated that Bindarit can effectively displace endogenous lipid ligands from FABP4. nih.gov

Specifically, Bindarit was shown to fully displace radiolabeled [³H]-oleic acid and [³H]-arachidonic acid from the binding site of human FABP4. nih.govresearchgate.net These displacement studies yielded inhibitory constant (Ki) values that quantify the binding affinity of Bindarit for FABP4. nih.gov

| Displaced Endogenous Ligand | Ki Value (μM) |

|---|---|

| [³H]-oleic acid | 19 ± 3 |

| [³H]-arachidonic acid | 60 ± 17 |

Data sourced from Oddi et al., 2019. nih.gov

Further characterization of this interaction was achieved through computational docking analysis. researchgate.net These in silico studies compared the binding of Bindarit to the crystal structure of human FABP4 with that of the known ligand, ibuprofen. The analysis revealed that Bindarit docks to the active site of FABP4 in a conformation very similar to that of ibuprofen. nih.govresearchgate.net The calculated binding energies and fitness values from these simulations are consistent with a high-affinity interaction. nih.gov

| Compound | Full Fitness Value (kcal/mol) | Binding Free Energy (kcal/mol) |

|---|---|---|

| Bindarit | -885 | -8.1 |

| Ibuprofen | -962 | -6.9 |

Data sourced from Oddi et al., 2019. nih.govresearchgate.net

The direct binding of Bindarit to FABP4 has significant functional consequences. By occupying the binding pocket, Bindarit competitively inhibits the binding of endogenous fatty acids, as demonstrated by the displacement assays. nih.govresearchgate.net This interference with the normal lipid-carrying function of FABP4 is a key aspect of Bindarit's mechanism of action. researchgate.net

A striking consequence of Bindarit binding is the alteration of FABP4's subcellular distribution. nih.gov In silico analysis predicted that Bindarit binds to a region on FABP4 that regulates its movement between the cytoplasm and the nucleus. nih.gov It is proposed that ligand binding to this site induces conformational changes that expose a previously hidden nuclear localization sequence, facilitating the protein's translocation into the nucleus. nih.gov

Experimental evidence from indirect immunofluorescence microscopy in human monocytic cells confirms this prediction. nih.gov In lipopolysaccharide (LPS)-stimulated cells, treatment with Bindarit resulted in a marked increase in the nuclear localization of FABP4 compared to untreated or LPS-only treated cells. researchgate.net This supports the role of Bindarit as a nuclear-targeting ligand for FABP4. researchgate.net The inhibitor BMS309403 has been shown to block this Bindarit-induced nuclear import of FABP4. researchgate.net

Investigation of Cross-Talk with Other Inflammatory Signaling Cascades (e.g., AKT-2, p38α)

The immunomodulatory activity of Bindarit extends beyond its direct interaction with FABP4, involving cross-talk with other critical inflammatory signaling cascades. nih.gov Research indicates that the downstream effects of the Bindarit-FABP4 interaction include the modulation of kinase signaling pathways, particularly involving AKT-2 and p38α mitogen-activated protein kinase (MAPK). researchgate.net

In LPS-stimulated human monocytic cells, Bindarit was found to alter the phosphorylation patterns of p38α and AKT-2 in a manner opposite to that induced by LPS alone. researchgate.net Specifically, pre-treatment with Bindarit led to an increase in the phosphorylation of p38α and a decrease in the phosphorylation of AKT-2, compared to cells stimulated with LPS only. researchgate.net

These findings suggest that both AKT-2 and p38α kinases are downstream effectors in the signaling pathway modulated by Bindarit. researchgate.netresearchgate.net The involvement of these kinases was further explored using selective inhibitors. The p38α inhibitor, JX-401, was able to block the overexpression of Interleukin-8 (IL-8) induced by Bindarit. researchgate.net These results demonstrate a complex interplay where Bindarit, through its interaction with FABP4, influences key inflammatory kinases to orchestrate its anti-inflammatory effects. nih.govguidetopharmacology.org

Preclinical Efficacy and Therapeutic Potential in in Vivo Disease Models

Assessment in Systemic Inflammatory Conditions

Bindarit has shown significant efficacy in animal models of systemic inflammatory diseases, where a widespread inflammatory response is a key feature of the pathology.

Modulation of Arthritis Pathogenesis

In models of rheumatoid arthritis, such as adjuvant-induced arthritis in rats, Bindarit has been shown to reduce chronic inflammation. nih.gov Treatment with Bindarit leads to a significant reduction in radiological scores that measure joint effusion and bone erosion, indicating a protective effect on joint integrity. nih.gov The therapeutic effects in these models are linked to its ability to suppress the production of CCL2 and other inflammatory mediators that drive the recruitment of immune cells into the synovial tissue, a critical step in the pathogenesis of inflammatory arthritis. nih.govresearchgate.net

Attenuation of Nephritis Progression in Autoimmune Models

The efficacy of Bindarit has been extensively studied in murine models of lupus nephritis, a common and severe complication of systemic lupus erythematosus (SLE). In the NZB/W mouse model, which spontaneously develops an autoimmune disease closely resembling human lupus, Bindarit administration significantly delayed the onset of proteinuria and protected against the impairment of renal function. nih.gov Treatment resulted in markedly lower serum blood urea (B33335) nitrogen (BUN) levels compared to vehicle-treated controls. nih.gov

Furthermore, Bindarit completely prevented the upregulation of renal monocyte chemoattractant protein-1 (MCP-1/CCL2) mRNA, which is typically associated with mononuclear cell infiltration and the progression of nephritis. nih.gov Histological analysis revealed that Bindarit treatment limited glomerular hypercellularity, interstitial inflammation, and tubular damage. nih.gov Critically, these positive renal outcomes translated into a significant prolongation of survival in the treated mice. nih.gov

| Parameter | Age | Vehicle-Treated Control | Bindarit-Treated | P-value |

|---|---|---|---|---|

| Proteinuric Mice (%) | 8 months | 60% | 7% | <0.005 |

| Serum BUN (mg/dl) | 10 months | 140 +/- 37 | 53 +/- 5 | <0.05 |

| Survival Rate (%) | 10 months | 40% | 87% | <0.0001 |

Effects on Acute Pancreatitis-Induced Inflammation

In a mouse model of acute pancreatitis induced by caerulein (B1668201) hyperstimulation, both prophylactic and therapeutic treatment with Bindarit demonstrated significant protective effects. nih.gov The compound effectively reduced the levels of MCP-1 in the pancreas. nih.gov This reduction in chemokine expression was associated with attenuated hyperamylasemia, decreased neutrophil sequestration in the pancreas (as measured by myeloperoxidase activity), and a reduction in pancreatic acinar cell injury and necrosis upon histological examination. nih.gov These findings highlight the crucial role of MCP-1 in the early inflammatory events of acute pancreatitis and suggest that its inhibition by Bindarit can mitigate the severity of the disease. nih.gov

Efficacy in Organ-Specific Inflammatory Disorders

Bindarit's targeted anti-inflammatory action has also proven effective in preclinical models where inflammation is primarily localized to specific organs, such as the central nervous system or bone tissue.

Neuroinflammation in Central Nervous System Models (e.g., Experimental Autoimmune Encephalomyelitis, Neonatal Hydrocephalus)

Experimental Autoimmune Encephalomyelitis (EAE): In the EAE mouse model, a widely used model for multiple sclerosis, Bindarit has been shown to therapeutically modify the course of the disease. nih.gov Its administration significantly delayed the onset, diminished the incidence and severity of clinical EAE, and showed signs of promoting disease reversal. nih.govnih.gov The therapeutic effect is linked to its ability to suppress the production of CCL2 by cells of the neurovascular unit, including astrocytes, microglia, and brain microvascular endothelial cells. nih.gov By blocking CCL2 expression in the brain and spinal cord, Bindarit inhibits the recruitment of inflammatory cells into the central nervous system, a key pathological process in EAE. nih.gov

Neonatal Hydrocephalus: In a genetic mouse model of progressive neonatal hydrocephalus (prh mutant), which is characterized by elevated neuroinflammation and white matter damage, systemic application of Bindarit provided significant neuroprotection. nih.gov While it only mildly reduced the enlargement of the ventricles, Bindarit treatment significantly improved the myelination of the corpus callosum and attenuated the thinning of the cerebral cortex. nih.gov The treatment also supported the survival of homeostatic microglia and restored defects in excitatory synapse formation. nih.govnih.gov These neuroprotective effects are mediated by Bindarit's ability to block NF-κB activation and the subsequent expression of proinflammatory cytokines, thereby ameliorating the damaging neuroinflammation associated with the condition. nih.gov

| Pathological Feature | Observation in Untreated Model | Effect of Bindarit Treatment |

|---|---|---|

| Corpus Callosum | Edematous appearance, poor myelination | Improved appearance and myelination |

| Cortical Layers II-IV | Significant thinning | Thinning was attenuated |

| Microglia | Excessive cell death, amoeboid/activated shape | Supported survival of ramified-shaped homeostatic microglia |

| Synapse Formation | Impaired excitatory synapse maturation | Restored synaptic maturation |

Alleviation of Inflammatory Bone Loss (e.g., Periodontitis, Viral Infections)

Periodontitis: In a model of diabetes-associated periodontitis, which is characterized by an enhanced inflammatory response to bacterial insult, oral administration of Bindarit reduced alveolar bone loss. nih.govnih.gov The treatment was found to suppress the infiltration of proinflammatory monocytes into the periodontal tissues and alter the inflammatory properties of macrophages within the diabetic periodontium. nih.govnih.gov By inhibiting CCL2, Bindarit effectively disrupts the recruitment of these key inflammatory cells, thereby suppressing periodontal inflammation and preserving bone structure. nih.gov

Viral Infections: Bindarit has demonstrated a protective effect against the pathological bone loss induced by arthritogenic alphaviruses, such as the Chikungunya virus (CHIKV). nih.govnih.gov In a mouse model of CHIKV infection, the virus was shown to trigger bone loss by increasing the ratio of receptor activator of nuclear factor-κB ligand (RANKL) to osteoprotegerin (OPG), creating a pro-osteoclastic microenvironment. nih.gov Bindarit treatment prevented this increase in the RANKL/OPG ratio, reduced the recruitment of monocytic osteoclast precursor cells to the joints, and significantly attenuated bone loss in the tibial epiphysis. nih.gov These findings identify MCPs as key players in CHIKV-induced bone pathology and highlight Bindarit's potential to treat inflammatory bone loss caused by infectious agents. nih.govnih.gov

Inhibition of Vascular Remodeling and In-Stent Stenosis

Bindarit has demonstrated significant efficacy in preclinical models of vascular injury and restenosis, a common complication of angioplasty and stenting. Its mechanism of action is largely attributed to the inhibition of monocyte chemotactic protein-1 (MCP-1/CCL2), a key chemokine involved in the recruitment of inflammatory cells that drive neointima formation.

The compound's impact extends to the cellular level, with a significant reduction in the number of proliferating cells and a decrease in monocyte and macrophage content within the neointima of treated animals. nih.gov These cellular effects are directly linked to the inhibition of smooth muscle cell proliferation and migration, critical processes in the development of in-stent stenosis. nih.gov

| Parameter | Reduction with Bindarit Treatment | Reference |

|---|---|---|

| Neointimal Area | 39.4% | nih.gov |

| Neointimal Thickness | 51% | nih.gov |

| Stenosis Area | 37% | nih.gov |

| Inflammatory Score | 40% | nih.gov |

| Proliferating Cells | 45% | nih.gov |

| Monocyte/Macrophage Content | 55% | nih.gov |

Mitigation of Inflammatory Responses in Colitis Models

The anti-inflammatory properties of Bindarit have been investigated in murine models of colitis, a form of inflammatory bowel disease. In a study utilizing the trinitrobenzene sulfonic acid (TNBS)-induced colitis model, Bindarit treatment demonstrated a potent ability to protect against the development of severe intestinal inflammation. nih.gov

Mice treated with Bindarit exhibited reduced clinical and histopathological signs of colitis. nih.gov This protective effect was associated with a significant inhibition of MCP-1 levels and myeloperoxidase (MPO) activity in the colon extracts, indicating a reduction in leukocyte infiltration into the inflamed tissue. nih.gov The findings suggest that by blocking the synthesis of MCP-1, Bindarit can effectively disrupt a key pathway in the inflammatory cascade of colitis. nih.gov

Exploration in Viral Pathogenesis-Associated Inflammation

Impact on Chikungunya Virus Infection-Induced Arthritis and Myositis

Chikungunya virus (CHIKV) is known to cause severe and often debilitating arthritis and myositis. Preclinical studies have identified a critical role for MCP-1 in the pathogenesis of CHIKV-induced inflammation, making it a prime target for therapeutic intervention.

In a mouse model of acute CHIKV disease, treatment with Bindarit significantly ameliorated the severity of arthritis and myositis. oup.com Histological analysis of joint and muscle tissues from Bindarit-treated mice revealed a marked reduction in inflammatory infiltrate compared to untreated, infected mice. oup.com This therapeutic effect correlated with the compound's ability to reduce the influx of inflammatory cells into the affected tissues. oup.com Furthermore, research has shown that Bindarit can also protect against the bone loss that is often associated with CHIKV infection. nih.govnih.gov

Effects on Ross River Virus Infection Outcomes

While specific studies on the direct therapeutic effects of Bindarit on Ross River virus (RRV) infection outcomes are limited, the established role of macrophages and inflammatory chemokines in RRV-induced arthritis and myositis suggests a potential therapeutic avenue for MCP-1 inhibitors like Bindarit. oup.comscispace.com RRV, similar to CHIKV, is an alphavirus that causes debilitating joint and muscle inflammation, with macrophages being a key driver of the pathology. oup.comscispace.com Given Bindarit's proven efficacy in mitigating inflammation in other alphavirus infection models through the inhibition of monocyte/macrophage recruitment, it is plausible that it could offer similar benefits in the context of RRV infection. However, dedicated preclinical studies are required to confirm this hypothesis.

Investigational Role in Cancer Research

Influence on Tumor Microenvironment and Macrophage Recruitment

The tumor microenvironment plays a crucial role in cancer progression, with tumor-associated macrophages (TAMs) being key players in promoting tumor growth, angiogenesis, and metastasis. The recruitment of these macrophages is often mediated by chemokines such as CCL2.

Preclinical studies have shown that Bindarit can effectively reduce the infiltration of TAMs and myeloid-derived suppressor cells in breast and prostate cancer models. nih.govnih.gov In a mouse model of breast cancer, Bindarit treatment was associated with a decrease in the mRNA expression of macrophage markers within the tumor tissue. nih.gov By inhibiting the synthesis of CCL2, Bindarit disrupts the signaling pathway that attracts monocytes to the tumor site, thereby reducing the population of pro-tumoral TAMs. nih.govnih.gov This modulation of the tumor microenvironment has been linked to a reduction in local tumorigenesis and metastatic disease in animal models. nih.gov

| Cancer Model | Observed Effect of Bindarit | Reference |

|---|---|---|

| Breast Cancer | Reduced infiltration of tumor-associated macrophages and myeloid-derived suppressor cells. | nih.govnih.gov |

| Prostate Cancer | Reduced infiltration of tumor-associated macrophages. | nih.gov |

| Breast Cancer | Decreased mRNA expression of macrophage markers in tumor tissue. | nih.gov |

| Prostate and Breast Cancer | Impaired metastatic disease and local tumorigenesis. | nih.gov |

Modulation of Oncogenic Signaling Pathways (e.g., K-Ras, TGF-β, AKT) in Preclinical Cancer Models

Bindarit-d5, a deuterated derivative of the anti-inflammatory indazolic compound Bindarit, has been investigated for its potential to modulate key oncogenic signaling pathways in preclinical cancer models. Research has primarily focused on the activity of its parent compound, Bindarit, in interfering with signaling cascades that are crucial for cancer cell proliferation, migration, and survival. These pathways include the Transforming Growth Factor-beta (TGF-β) and Protein Kinase B (AKT) signaling pathways. Additionally, computational studies have explored the potential interaction of Bindarit with the K-Ras protein, a frequently mutated oncoprotein in human cancers.

K-Ras Signaling Pathway

The K-Ras protein is a critical signaling hub that, when mutated, can drive tumor growth and progression in a significant percentage of human cancers, including lung, colorectal, and pancreatic cancers. researchgate.net In its activated state, K-Ras promotes downstream signaling that leads to uncontrolled cell proliferation. researchgate.net

An in-silico analysis was conducted to investigate the potential of Bindarit to act as an inhibitor of the K-Ras receptor. researchgate.net This computational study explored the binding affinity of Bindarit to a pocket adjacent to the switch I/II regions of the K-Ras receptor, which are crucial for its activity. researchgate.net The results of this molecular dynamics exploration suggested a favorable binding affinity of Bindarit to the K-Ras receptor. researchgate.net

The study proposed that the binding of Bindarit could induce conformational changes in the K-Ras protein, potentially leading to a loss of its GTPase activity. researchgate.net This inhibition of GTPase activity would block downstream signaling of the K-Ras pathway, thereby potentially inhibiting K-Ras-dependent cancer cell proliferation. researchgate.net It is important to note that these findings are based on computational modeling and await experimental validation through in vitro and in vivo studies. researchgate.net

| Study Type | Model | Key Findings | Potential Implication |

|---|---|---|---|

| In-silico analysis | Molecular dynamics simulation of K-Ras receptor | Bindarit demonstrates a favorable binding affinity to the K-Ras receptor. researchgate.netresearchgate.net | Potential inhibition of K-Ras-dependent cancer cell proliferation through blockage of downstream signaling. researchgate.net |

TGF-β Signaling Pathway

The TGF-β signaling pathway plays a dual role in cancer. In the early stages, it can act as a tumor suppressor, while in later stages, it can promote tumor progression, invasion, and metastasis. biomolther.orgmdpi.com

Preclinical research has demonstrated that Bindarit can modulate cancer-cell proliferation and migration, in part through the negative regulation of TGF-β signaling. nih.gov In vitro studies have shown that Bindarit's interference with this pathway contributes to its potential anti-tumor effects. nih.gov By downregulating TGF-β signaling, Bindarit may help to counteract the tumor-promoting effects of this pathway in advanced cancers.

| Study Type | Model | Effect of Bindarit | Observed Outcome |

|---|---|---|---|

| In vitro study | Cancer cell lines | Negative regulation of TGF-β signaling. nih.gov | Modulation of cancer-cell proliferation and migration. nih.gov |

AKT Signaling Pathway

The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common feature in many human cancers, contributing to tumor growth and resistance to therapy. nih.govfrontiersin.org

Research has identified the AKT signaling pathway as another target of Bindarit in preclinical cancer models. nih.gov Studies have shown that Bindarit can negatively regulate AKT signaling, which is a key mechanism underlying its ability to modulate cancer-cell proliferation and migration. nih.gov The inhibition of the AKT pathway by Bindarit represents a significant aspect of its therapeutic potential in oncology.

TGF-β itself can promote the activation of PI3K-AKT signaling, which in turn enhances cancer cell migration. nih.gov Therefore, the dual action of Bindarit on both TGF-β and AKT pathways suggests a multi-pronged approach to inhibiting cancer progression.

| Study Type | Model | Effect of Bindarit | Observed Outcome |

|---|---|---|---|

| In vitro study | Cancer cell lines | Negative regulation of AKT signaling. nih.gov | Modulation of cancer-cell proliferation and migration. nih.gov |

Molecular Interactions, Specificity, and Target Validation

Differential Effects on Chemokine and Cytokine Profiles (e.g., IL-12β/p40, TNF-α, IL-6, IL-8)

Research demonstrates that Bindarit exerts a selective inhibitory effect on the expression of specific cytokines and chemokines, particularly the monocyte chemotactic protein (MCP) subfamily. In studies involving activated monocytes, endothelial cells, and macrophage cell lines, Bindarit consistently inhibits the production of MCP-1/CCL2, MCP-3/CCL7, and MCP-2/CCL8. nih.govpsu.edu This inhibition is crucial as the MCP subfamily plays a significant role in recruiting monocytes to sites of inflammation. psu.edu

The compound's selectivity extends to its influence on other pro-inflammatory cytokines. In mouse leukemic monocyte-macrophage cell lines and bone marrow-derived macrophages (BMDM) stimulated with lipopolysaccharide (LPS), Bindarit was found to inhibit the expression of IL-12β/p40 alongside MCP-1. nih.govnih.gov Notably, under these same conditions, it did not affect the production of other key cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8/KC). nih.govnih.gov

However, the effect on cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-6 can be context-dependent. For instance, in a mouse model of ligation-induced periodontitis, administration of Bindarit led to a reduction in the expression of TNF-α, IL-6, and IL-1β. researchgate.net Conversely, in a study on Chikungunya virus (CHIKV) infection, while Bindarit treatment reduced IL-6 expression, it had no observed direct inhibitory effect on IL-1β, TNF-α, or IL-12β/p40, with the effects likely being secondary to reduced cellular infiltration. nih.gov This suggests that Bindarit's primary action is the targeted suppression of the MCP chemokine subfamily, with effects on other cytokines varying based on the specific inflammatory environment and disease model.

Table 1: Differential Effects of Bindarit on Cytokine and Chemokine Expression

| Cytokine/Chemokine | Model/Cell Type | Observed Effect | Reference |

|---|---|---|---|

| MCP-1/CCL2 | LPS-stimulated macrophages; Activated monocytes & endothelial cells | Inhibited | nih.gov, nih.gov, psu.edu |

| MCP-2/CCL8 | Activated monocytes & endothelial cells | Inhibited | psu.edu |

| MCP-3/CCL7 | Activated monocytes & endothelial cells | Inhibited | psu.edu |

| IL-12β/p40 | LPS-stimulated macrophages | Inhibited | nih.gov, nih.gov |

| IL-6 | LPS-stimulated macrophages | No significant effect | nih.gov, nih.gov |

| IL-8/KC | LPS-stimulated macrophages | No significant effect | nih.gov, nih.gov |

| TNF-α | LPS-stimulated macrophages; CHIKV-infected mice | No significant effect | nih.gov, nih.gov, nih.gov |

| TNF-α | Mouse model of periodontitis | Reduced | researchgate.net |

| RANTES/CCL5 | General studies | No significant effect | nih.gov |

| MIP-1α/CCL3 | General studies | No significant effect | nih.gov |

Elucidation of Downstream Cellular Responses to Bindarit Action

Bindarit's selective inhibition of chemokines initiates a cascade of downstream cellular effects, significantly impacting the behavior of key cells involved in inflammatory and proliferative processes.

A primary consequence of Bindarit's inhibition of MCPs is the marked reduction in the recruitment of monocytes and macrophages to inflamed tissues. psu.edunih.gov This has been demonstrated across various disease models. In animal models of vascular injury, Bindarit treatment reduced the macrophage content in neointimal lesions by as much as 66%. nih.gov Similarly, in a mouse model of Chikungunya virus-induced arthritis, Bindarit significantly curtailed MCP-driven cellular infiltration into the inflamed joints and bone marrow. nih.govnih.gov More recent studies have also shown that systemic administration of Bindarit effectively reduces macrophage recruitment to implanted glucose sensors, preventing biofouling and inflammation at the implantation site. larvol.com

By preventing the infiltration of pro-inflammatory monocytes, Bindarit influences the macrophage phenotype at the lesion site. Inflammatory conditions are often characterized by the predominance of classically activated, pro-inflammatory (M1) macrophages. plos.orgmdpi.com By blocking the primary chemoattractant signals, Bindarit effectively limits the population of these cells, thereby dampening the local inflammatory response.

Bindarit has a direct regulatory effect on vascular smooth muscle cells (VSMCs), which are key contributors to the formation of neointima following vascular injury. nih.gov In vitro studies have shown that Bindarit significantly inhibits the proliferation, migration, and invasion of both rat and human coronary artery VSMCs. nih.govnih.gov

Furthermore, Bindarit influences the phenotypic state of VSMCs. It promotes a shift from a synthetic, proliferative phenotype to a more stable, contractile state. nih.gov This is evidenced by its ability to reduce the expression of the embryonic form of smooth muscle myosin heavy chain (SMemb) while increasing the expression of differentiation markers like smooth muscle α-actin and calponin in stimulated human coronary smooth muscle cells. nih.govresearchgate.net This phenotypic modulation is a key mechanism through which Bindarit inhibits the development of neointimal hyperplasia. nih.gov

Table 2: Inhibitory Effects of Bindarit on Vascular Smooth Muscle Cell (VSMC) Functions

| Cellular Function | Cell Type | Stimulus | Concentration | Inhibition | Reference |

|---|---|---|---|---|---|

| Migration | Rat VSMC | PDGF-BB | 100-300 µM | 45-50% | nih.gov |

| Invasion | Rat VSMC | Matrigel assay | 100 µM | ~30% | nih.gov |

| Migration | Human Coronary Artery SMC | TNF-α | 100-300 µM | 30-55% | nih.gov |

| Invasion | Human Coronary Artery SMC | Matrigel assay | 300 µM | ~50% | nih.gov |

| Proliferation | Rat VSMC | Vascular injury (in vivo) | 200 mg/kg/day | 30-54% | nih.gov |

In the central nervous system, Bindarit has been shown to modulate the activation state of microglia, the resident immune cells of the brain. In a mouse model of neonatal hydrocephalus, a condition associated with significant neuroinflammation, systemic treatment with Bindarit attenuated neuroinflammatory damage. jneurosci.orgnih.gov The therapeutic effect was linked to the suppression of microglial activation. jneurosci.org Specifically, Bindarit treatment helped maintain microglia in a ramified, homeostatic state, preventing their transition into an amoeboid, activated morphology associated with pro-inflammatory responses. jneurosci.org This modulation of microglial activation preserved cortical structure and supported normal neuronal development in the model. jneurosci.orgnih.gov The underlying mechanism involves the blockade of NF-κB activation, which in turn suppresses the production of downstream pro-inflammatory cytokines. jneurosci.org

Assessment of Selectivity within the Inflammatory Cascade

The anti-inflammatory activity of Bindarit is characterized by its high degree of selectivity within the complex inflammatory cascade. Its primary and most well-documented effect is the selective inhibition of the synthesis of the MCP/CCL chemokine subfamily, including CCL2, CCL7, and CCL8. nih.govpsu.edu It does not broadly suppress chemokine production, showing no effect on other important chemokines such as RANTES/CCL5, MIP-1α/CCL3, or IL-8/CXCL8. nih.gov

This selectivity stems from its specific action on the nuclear factor-kappa B (NF-κB) signaling pathway. Research indicates that Bindarit does not cause a general blockade of NF-κB. Instead, it specifically inhibits the activation of NF-κB dimers p65 and p65/p50, which are responsible for driving MCP-1 promoter activation. nih.govnih.gov This targeted action involves reducing the phosphorylation of IκBα and p65, which subsequently limits the nuclear translocation and DNA binding of these specific NF-κB dimers. nih.govnih.gov By acting on a specific subpopulation of NF-κB isoforms, Bindarit can selectively modulate its target genes, like MCP-1 and IL-12β/p40, without affecting other NF-κB-dependent inflammatory genes. nih.govnih.gov This targeted approach of inhibiting the synthesis of a specific set of chemokines distinguishes it from broader anti-inflammatory agents, such as receptor antagonists or general NF-κB inhibitors. psu.edu

Advanced Research Methodologies and Analytical Considerations for Bindarit D5 Research

In Vitro Cell Culture Models for Mechanistic Dissection

In vitro models are indispensable for dissecting the molecular mechanisms of action of Bindarit. These systems allow for controlled experiments to elucidate the compound's effects on specific cellular pathways. The use of Bindarit-d5 in these studies is primarily as an internal standard during analytical procedures to accurately measure the concentration of Bindarit in cell lysates and culture media.

Utilization of Murine and Human Monocytic/Macrophagic Cell Lines

Monocytic and macrophagic cell lines, such as the human THP-1 and murine RAW264.7, are central to studying the anti-inflammatory properties of Bindarit. These cells are key players in the inflammatory response, and their recruitment to sites of inflammation is often mediated by chemokines like MCP-1/CCL2. Research has demonstrated that Bindarit can modulate the inflammatory responses in these cells. For instance, in diabetes-associated periodontitis models, Bindarit has been shown to inhibit the infiltration of pro-inflammatory monocytes. researchgate.net Furthermore, it can alter the inflammatory characteristics of macrophages. researchgate.net

Application in Endothelial, Osteoblast, and Smooth Muscle Cell Systems

The effects of Bindarit have also been investigated in other cell types to understand its broader therapeutic potential. In human coronary artery smooth muscle cells, Bindarit has been shown to inhibit proliferation, migration, and phenotypic switching, which are key processes in the development of vascular neointima formation. nih.gov Studies on human renal mesangial cells, which share some functional similarities with smooth muscle cells, have revealed that Bindarit can prevent proliferation and extracellular matrix remodeling. nih.gov While direct studies on endothelial cells and osteoblasts are less prominent in the available literature, the known roles of MCP-1 in angiogenesis and bone metabolism suggest these as important areas for future investigation with Bindarit.

Gene Expression Analysis via qRT-PCR and RNA Sequencing

To understand how Bindarit alters cellular function at the genetic level, quantitative real-time polymerase chain reaction (qRT-PCR) and RNA sequencing (RNA-Seq) are employed. These techniques allow researchers to measure changes in the expression of specific genes in response to Bindarit treatment. For example, studies have confirmed that Bindarit inhibits the mRNA expression of MCP-1/CCL2 in human renal mesangial cells, demonstrating its effect at the transcriptional level. nih.gov RNA-Seq could provide a more comprehensive, unbiased view of the global transcriptomic changes induced by Bindarit, offering insights into novel mechanisms of action.

Protein Analysis via Immunoblotting, Immunofluorescence, and ELISA

The effects of Bindarit on protein expression and secretion are commonly assessed using techniques like immunoblotting (Western blotting), immunofluorescence, and enzyme-linked immunosorbent assay (ELISA). Immunoblotting has been used to show that Bindarit treatment can increase the expression of the NF-κB inhibitor IκB-α in cancer cells. nih.gov Immunofluorescence can be utilized to visualize the localization of target proteins within cells following treatment. ELISA is a standard method for quantifying the amount of secreted proteins, such as chemokines, in cell culture supernatants. For example, ELISA has been used to measure the reduction of MCP-1 and MCP-3 production in human coronary artery smooth muscle cells treated with Bindarit. nih.gov

In Vivo Animal Models for Disease Mimicry and Intervention

In vivo animal models are essential for evaluating the efficacy of Bindarit in a complex physiological system that mimics human diseases. In these studies, this compound plays a critical role as an internal standard for pharmacokinetic analyses, ensuring accurate determination of Bindarit concentrations in plasma and tissues.

Establishment and Characterization of Relevant Rodent Disease Models

Rodent models are widely used to study the therapeutic potential of Bindarit in various diseases. In a rat model of carotid artery balloon angioplasty, Bindarit treatment significantly reduced neointima formation. nih.gov Similarly, in hyperlipidaemic mice with wire-induced carotid injury, Bindarit also inhibited neointima formation. nih.gov Furthermore, Bindarit has been shown to impair metastatic disease in a prostate cancer xenograft mouse model and inhibit local tumorigenesis in a syngeneic mouse model of breast cancer. nih.gov These models are crucial for demonstrating the preclinical efficacy of Bindarit and for understanding its mechanism of action in a whole-organism context.

Data Tables

Table 1: Effects of Bindarit on Smooth Muscle Cells

| Parameter | Cell Type | Effect of Bindarit | Reference |

| Proliferation | Human Coronary Artery Smooth Muscle Cells | Inhibition | nih.gov |

| Migration | Human Coronary Artery Smooth Muscle Cells | Inhibition | nih.gov |

| Phenotypic Switching | Human Coronary Artery Smooth Muscle Cells | Inhibition | nih.gov |

| Neointima Formation | Rat Vascular Smooth Muscle Cells | Reduction | nih.gov |

Table 2: Effects of Bindarit in In Vivo Rodent Models

| Disease Model | Animal | Key Finding | Reference |

| Carotid Artery Balloon Angioplasty | Rat | Reduced neointima formation | nih.gov |

| Wire-Induced Carotid Injury | Hyperlipidaemic Mice | Inhibited neointima formation | nih.gov |

| Prostate Cancer Xenograft | Mouse | Impaired metastatic disease | nih.gov |

| Syngeneic Breast Cancer | Mouse | Inhibited local tumorigenesis | nih.gov |

Compound List

Application of Large Animal Models (e.g., Porcine Coronary Models)

Large animal models, particularly porcine models, are invaluable in preclinical research due to their anatomical and physiological similarities to humans. nih.govfrontiersin.org In the context of cardiovascular research, the porcine coronary stent model is a well-established platform for evaluating the efficacy of therapeutic agents against in-stent stenosis. nih.govahajournals.org

Research utilizing this model has demonstrated the efficacy of Bindarit in preventing in-stent stenosis. nih.govahajournals.orgahajournals.orgresearchgate.net In these studies, bare metal stents were deployed in the coronary arteries of pigs, followed by oral administration of Bindarit. The results showed a significant reduction in neointimal area, neointimal thickness, and stenosis area in the Bindarit-treated group compared to controls. nih.govresearchgate.net These effects were associated with a decrease in the number of proliferating cells and monocyte/macrophage content within the stented arteries. nih.govresearchgate.net Furthermore, Bindarit treatment was linked to a significant reduction in plasma levels of Monocyte Chemoattractant Protein-1 (MCP-1). nih.govresearchgate.net

The use of porcine models allows for the investigation of complex biological responses in a system that closely resembles human cardiovascular disease, providing crucial data to support the clinical translation of compounds like this compound. nih.gov

Histopathological and Immunohistochemical Analyses of Affected Tissues

Histopathological and immunohistochemical (IHC) analyses are essential for examining the microscopic anatomy of tissues and identifying specific cellular components, respectively. thermofisher.comnih.gov These techniques provide critical insights into the effects of therapeutic compounds at the tissue and cellular levels.

In studies involving Bindarit, IHC has been used to analyze the cellular composition of neointimal lesions. For instance, in animal models of arterial injury, treatment with Bindarit resulted in a significant reduction in the relative content of macrophages and the number of vascular smooth muscle cells (VSMCs) within the neointima. nih.gov This demonstrates the compound's ability to modulate the inflammatory and proliferative responses to vascular injury.

The IHC workflow typically involves several key steps, including tissue fixation, embedding, sectioning, antigen retrieval, and staining with specific antibodies. youtube.comnih.gov The use of enzyme-conjugated secondary antibodies and chromogenic substrates allows for the visualization of target proteins within the tissue architecture. nih.govyoutube.com

In Vivo Imaging Techniques for Monitoring Disease Progression and Compound Distribution

In vivo imaging techniques are powerful tools for non-invasively monitoring disease progression and the biodistribution of therapeutic compounds in living organisms. nih.govnih.gov These methods, which include optical imaging, magnetic resonance imaging (MRI), and nuclear imaging (PET and SPECT), allow for real-time visualization of biological processes. nih.gov

While specific studies on the in vivo imaging of this compound are not detailed in the provided search results, the general application of these techniques is highly relevant. For example, in preclinical studies, fluorescently labeled compounds or cells can be tracked to determine their localization and persistence at a target site. nih.gov This is crucial for understanding the pharmacokinetics and pharmacodynamics of a drug.

Monitoring disease progression often involves a multiparametric approach, combining clinical, biomarker, and imaging data to assess the therapeutic response. nih.gov Techniques like Raman spectroscopy are also emerging as non-invasive methods for monitoring biochemical changes in tissues during disease progression. nih.gov

Computational and Structural Biology Approaches

Computational and structural biology approaches play a vital role in modern drug discovery by providing insights into the molecular interactions between a drug and its target.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.comdergipark.org.tr It is widely used to predict the binding mode and affinity of a ligand to its protein target. nih.govmdpi.com Studies on Bindarit have utilized molecular docking to investigate its interaction with various protein targets. For instance, docking analysis has been performed to understand the binding of Bindarit to the K-Ras receptor and fatty acid-binding protein 4 (FABP4). nih.govnih.gov These studies provide valuable information on the specific amino acid residues involved in the interaction and the predicted binding energies. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic view of ligand-target interactions by simulating the movement of atoms and molecules over time. utupub.finih.govyoutube.comnih.gov This technique can be used to assess the stability of a docked pose, explore conformational changes in the protein upon ligand binding, and estimate binding free energies. utupub.fiacellera.com MD simulations have been employed to explore the therapeutic potential of Bindarit against the K-Ras receptor by assessing the interactions in a dynamic environment. nih.gov

In Silico Prediction of Binding Affinities and Conformational Changes

In silico methods are increasingly used to predict the binding affinities of protein-ligand complexes, which is a critical parameter in drug design. nih.govarxiv.org Machine learning-based approaches, which use datasets of experimentally determined binding affinities, are becoming more prevalent for this purpose. nih.govarxiv.org These methods can offer a faster and more cost-effective way to screen large compound libraries and prioritize candidates for experimental testing.

Computational methods can also predict conformational changes that occur in a protein upon ligand binding. nih.gov Understanding these changes is crucial as they can affect the protein's function and downstream signaling pathways. For Bindarit, in silico analysis has predicted that its binding to FABP4 induces conformational rearrangements that lead to the exposure of a nuclear localization sequence, enabling the protein's translocation into the nucleus. nih.gov

Advanced Analytical Techniques for Deuterated Analogs

The analysis of deuterated compounds like this compound requires specialized analytical techniques due to the presence of the stable isotope. Deuteration can alter a compound's metabolic profile, and it is essential to have methods that can accurately quantify the parent compound and its metabolites. nih.gov

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique commonly used for the analysis of deuterated compounds. nih.gov This method can differentiate between the deuterated and non-deuterated forms of a molecule based on their mass-to-charge ratio, allowing for precise quantification in biological matrices.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing deuterated compounds. While common spectroscopic techniques are often insufficient to determine the precise location and quantity of deuterium (B1214612), advanced NMR methods can provide detailed structural information. nih.gov

The development and application of these advanced analytical techniques are crucial for understanding the pharmacokinetic properties of deuterated analogs and for ensuring the accuracy and reliability of preclinical and clinical studies.

Data Tables

Table 1: Summary of Bindarit's Effects in a Porcine Coronary Stent Model

| Parameter | Reduction in Bindarit-Treated Group | Reference |

| Neointimal Area | 39.4% - 40% | nih.govahajournals.org |

| Neointimal Thickness | 51% | nih.gov |

| Stenosis Area | 37% | nih.gov |

| Inflammatory Score | ~40% | nih.govahajournals.org |

| Proliferating Cells | 45% | nih.gov |

| Monocyte/Macrophage Content | 55% | nih.gov |

Table 2: In Silico Binding Data for Bindarit with Protein Targets

| Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

| K-Ras Receptor | -7.3 | nih.gov |

| Fatty Acid-Binding Protein 4 (FABP4) | -8.1 | nih.gov |

Spectroscopic Characterization (e.g., Deuterium NMR Spectroscopy)

The structural integrity and successful isotopic labeling of this compound are confirmed through advanced spectroscopic techniques, with Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy being a primary tool. Unlike proton NMR (¹H NMR), ²H NMR directly observes the deuterium nuclei, providing unambiguous evidence of deuteration. wikipedia.org

In the context of this compound, ²H NMR is employed to verify the incorporation of the five deuterium atoms at the specified positions within the molecule. For compounds with high levels of deuterium enrichment (>98 atom%), conventional ¹H NMR becomes less effective due to the low intensity of residual proton signals. sigmaaldrich.com ²H NMR serves as a superior alternative for both structural verification and the determination of isotopic enrichment. sigmaaldrich.com

The chemical shift range in ²H NMR is similar to that of ¹H NMR, though it typically exhibits poorer resolution. wikipedia.org However, its key advantage lies in its specificity; it generates a clean spectrum where only signals from deuterium nuclei are observed, making it invaluable for confirming the success of the deuteration synthesis. sigmaaldrich.com The analysis confirms the specific locations of the deuterium labels, ensuring the tracer's suitability for subsequent metabolic studies.

Mass Spectrometry-Based Approaches for Metabolic Fate and Tracing

Mass spectrometry (MS) is a cornerstone analytical technique for elucidating the metabolic fate of this compound. The integration of stable isotopes like deuterium into a drug molecule creates a mass shift that allows it to be distinguished from its endogenous, non-labeled counterparts. researchgate.net This distinction is fundamental to tracer studies, enabling precise tracking of the drug's absorption, distribution, metabolism, and excretion (ADME). researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is a commonly employed platform for these analyses. nih.gov In a typical workflow, biological samples (e.g., plasma, urine, tissue homogenates) are collected after administration of this compound. The samples undergo extraction to isolate metabolites, which are then separated using liquid chromatography. nih.gov The separated compounds are introduced into the mass spectrometer, which detects and quantifies this compound and its metabolites based on their unique mass-to-charge ratios.

The five-dalton mass increase of this compound relative to unlabeled Bindarit facilitates the identification of drug-derived compounds. By searching for this specific mass difference in the MS data, researchers can identify metabolites that have retained the deuterated portion of the molecule. This stable isotope labeling approach is a powerful tool for discovering and structurally characterizing novel metabolites. researchgate.net Furthermore, quantitative MS methods can determine the concentration of this compound and its metabolites over time, providing critical data on its pharmacokinetic profile. simsonpharma.com

| Application | Methodology | Information Gained |

|---|---|---|

| Metabolite Identification | LC-MS is used to separate compounds from biological matrices. High-resolution MS detects the characteristic mass shift of deuterated molecules. | - Structural elucidation of metabolites.

|

| Pharmacokinetic Analysis | Quantitative LC-MS/MS tracks the concentration of this compound and its key metabolites in plasma over time. | - Drug absorption rates.

|

| Metabolic Flux Analysis | Tracing the incorporation of deuterium into downstream metabolic pools. | - Understanding the dynamics of metabolic processes affected by the drug. researchgate.net |

Identification and Validation of Preclinical Pharmacodynamic Biomarkers

Pharmacodynamic (PD) biomarkers are essential for assessing the biological activity of a drug and understanding its mechanism of action. preprints.org For this compound, the identification of such biomarkers involves preclinical studies designed to measure the compound's effect on its intended biological targets or pathways. haematologica.org

The process begins with preclinical models, such as cell cultures or animal models relevant to the therapeutic target of Bindarit. A genomics-based approach is often used, where changes in gene or protein expression following drug exposure are monitored. nih.gov Techniques like microarray analysis or RNA sequencing can identify genes whose expression levels change in a dose-dependent manner after treatment with this compound.

Candidate biomarkers are selected based on several criteria, including their relevance to the drug's mechanism of action, the robustness of their response to the drug, and the ability to measure them reliably in accessible biological samples (e.g., blood). nih.govfda.gov Once identified, these potential biomarkers must be validated. Validation involves confirming that the biomarker's response is consistently and specifically linked to the pharmacological activity of the drug. This is often achieved using quantitative real-time PCR (qPCR) for gene expression or immunoassays for protein levels. nih.gov The goal is to establish a clear relationship between the drug's exposure and the biological response measured by the biomarker, which is critical for guiding future clinical development. preprints.orgnih.gov

Future Research Directions and Open Questions in Bindarit D5 Academic Research

Deeper Elucidation of Currently Undefined Molecular Targets and Pathways of Action

The known anti-inflammatory activity of Bindarit is primarily attributed to its selective inhibition of the synthesis of MCP-1/CCL2, MCP-3/CCL7, and MCP-2/CCL8. targetmol.comahajournals.org This effect is mediated through the downregulation of the classical NF-κB pathway, specifically by reducing the phosphorylation of IκBα and p65, which in turn prevents the nuclear translocation of NF-κB dimers. nih.govnih.gov More recent evidence also points to a functional interaction with Fatty Acid-Binding Protein 4 (FABP4), which appears to mediate some of Bindarit's immunomodulatory effects. nih.govresearchgate.net

However, several reports acknowledge that the complete molecular mechanism of Bindarit remains to be fully elucidated. nih.govnih.gov This knowledge gap presents a foundational area for future Bindarit-d5 research. The indazole scaffold, from which Bindarit is derived, is recognized as a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. ingentaconnect.comsamipubco.com Indazole derivatives have shown efficacy against various protein kinases, including CDK2, EGFR, c-Met, HSP90, and VEGFR2. researcher.lifenih.gov

Future research should, therefore, focus on whether this compound interacts with these known targets of its parent compound differently or possesses entirely new molecular targets. The introduction of deuterium (B1214612) could subtly alter its binding affinity or selectivity.

Table 1: Proposed Areas for Target Elucidation of this compound

| Research Question | Potential Targets/Pathways to Investigate | Rationale |

|---|---|---|

| Does deuterium substitution alter affinity for known targets? | FABP4, NF-κB (p65, IκBα) | The C-D bond's different vibrational properties could modify non-covalent interactions. |

| Does this compound engage with other protein kinases? | FGFR, VEGFR-2, CDK2, EGFR, c-Met | The indazole core is common in many kinase inhibitors. nih.govnih.gov |

| Are there novel, undiscovered binding partners? | Unbiased proteomic screening (e.g., thermal proteome profiling) | To identify proteins that are stabilized or destabilized by this compound binding, revealing unexpected targets. |

Comprehensive Investigation of the Role of Deuterium Substitution on Compound Pharmacodynamics in Research Models

Deuteration, or the replacement of hydrogen with its stable isotope deuterium, is a strategy used in medicinal chemistry to improve the pharmacokinetic (PK) properties of a drug. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve breaking this bond (a phenomenon known as the kinetic isotope effect). acs.org This can lead to a longer drug half-life, increased exposure, and potentially a reduction in toxic metabolites. nih.govinformaticsjournals.co.in

Pharmacokinetic studies on the parent compound, Bindarit, show it is well-absorbed orally with a half-life of approximately 9 hours in rodents. nih.gov A study in neonatal mice also characterized its distribution in the brain, plasma, and liver. nih.gov A crucial future direction is to systematically investigate how the five deuterium atoms in this compound alter these pharmacodynamic and pharmacokinetic profiles compared to the original molecule.

Development of Novel Deuterated Analogs with Enhanced Research Utility (e.g., for Imaging, Tracing, or Specific Target Probing)

Beyond potentially improving pharmacodynamics, deuterium substitution can be leveraged to create novel research tools. The unique properties of deuterium can be exploited for advanced imaging and tracing applications that are not possible with the standard hydrogen-containing compound.

Deuterium MRI is an emerging imaging modality that can detect deuterated compounds directly in vivo with high resolution. nih.gov This technique could be used to create quantitative, dynamic maps of this compound distribution in tissues, its accumulation at sites of inflammation, and its clearance. Furthermore, the use of carbon-11 (B1219553) labeled deuterated compounds, such as ¹¹C-deuterium-L-deprenyl (¹¹C-DED), in Positron Emission Tomography (PET) has been demonstrated for imaging neuroinflammation. mdpi.com

A significant future research direction would be to develop and validate deuterated Bindarit analogs as probes for these advanced imaging techniques.

Table 3: Potential Research Utilities of Novel Deuterated Bindarit Analogs

| Application | Proposed Analog/Technique | Research Goal |

|---|---|---|

| In Vivo Tracing | This compound with Deuterium MRI | To non-invasively visualize and quantify the biodistribution of the compound in real-time within animal models of inflammation. nih.gov |

| Target Engagement | A ¹¹C-labeled this compound analog with PET imaging | To measure the binding of the compound to its target (e.g., FABP4) in the brain or other tissues, providing direct evidence of target engagement. |

| Mechanistic Studies | Site-specific deuterated Bindarit analogs | To pinpoint which specific metabolic sites are affected by deuteration, offering a deeper understanding of its biotransformation. |

Integration of Multi-Omics Data for Systems-Level Understanding of Bindarit's Biological Impact

A single-target approach is often insufficient to understand the full biological impact of a compound. Multi-omics—the integration of data from genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the changes a compound induces in a biological system. frontiersin.org

Research has already demonstrated the utility of integrating omics data to understand complex inflammatory diseases like periodontitis and to assess the biological effects of materials, with Bindarit being used as a tool compound in some of these studies to inhibit CCL2. bvsalud.orgbiorxiv.org Applying a multi-omics strategy to this compound is a logical and powerful next step. Such an approach could uncover previously unknown mechanisms of action, identify novel biomarkers of the compound's activity, and reveal the full network of pathways it modulates.

A proposed strategy would involve treating relevant cell types (e.g., monocytes, endothelial cells) or tissues from animal models with this compound and performing a suite of omics analyses.

Table 4: Proposed Multi-Omics Integration Strategy for this compound Research

| Omics Layer | Analytical Approach | Potential Insights |

|---|---|---|

| Transcriptomics | RNA-Sequencing | Identification of all genes whose expression is altered by this compound, beyond the known NF-κB target genes. |

| Proteomics | Mass Spectrometry-based proteomics | Quantification of changes in the entire proteome; identification of protein-protein interactions and post-translational modifications. |

| Metabolomics | LC-MS/MS or NMR | Profiling of small molecule metabolites to understand how this compound affects cellular metabolism and lipid signaling pathways. frontiersin.org |

| Integrative Analysis | Computational biology and bioinformatics tools | Construction of a systems-level network model of this compound's biological impact, connecting gene changes to protein and metabolic consequences. researchgate.net |

Strategies for Translational Research of Preclinical Discoveries to Advanced Stages of Compound Development

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in medicine. nih.gov The parent compound, Bindarit, has undergone some clinical investigation for conditions such as lupus nephritis and has been extensively studied in preclinical models of inflammatory disease. ahajournals.orgdrugbank.comphysiology.orgnih.gov This provides a valuable foundation for the potential translation of this compound.

A successful translational strategy for this compound would require a clear demonstration of its advantages over the non-deuterated version. The path from preclinical discovery to advanced development would involve several key stages.

Establish Preclinical Superiority: The initial step is to rigorously demonstrate, through the studies outlined in the sections above, that this compound has a superior profile (e.g., improved pharmacokinetics, enhanced efficacy, or a novel mechanism) compared to Bindarit.

Indication Selection and Biomarker Development: Based on robust preclinical data, select the most promising disease indication for clinical development. Simultaneously, data from multi-omics studies should be used to develop biomarkers that can track the drug's biological activity and predict patient response.

Deuterium-Enabled Chiral Switching: Some compounds, like thalidomide (B1683933) analogs, are developed as racemates because their chiral center is unstable. Deuterium substitution at a chiral center can sometimes stabilize individual enantiomers, allowing for the development of a single, more active, or safer form. acs.org Future research could explore if a similar "deuterium-enabled chiral switching" strategy is applicable and beneficial for Bindarit or its derivatives.

Collaboration and Funding: Advancing a compound through clinical trials is resource-intensive. A translational strategy must include collaboration between academic researchers, pharmaceutical companies, and funding agencies to secure the necessary resources and expertise.

By systematically addressing these open questions, the scientific community can fully map the biological activity and potential utility of this compound, paving the way for its use as a refined research tool and potentially as a lead compound for future therapeutic development.

Q & A

Q. What are the key considerations when designing in vitro experiments to assess Bindarit-d5’s anti-inflammatory activity?

- Methodological Answer : Use the PICOT framework to structure your experimental design:

- P opulation: Define cell types (e.g., macrophages, neutrophils) and their activation states.

- I ntervention: Specify this compound concentrations and exposure times.

- C omparison: Include controls (e.g., untreated cells, non-deuterated Bindarit).

- O utcome: Quantify biomarkers (e.g., MCP-1/CCL2 levels via ELISA).

- T ime: Determine time points for data collection.

Ensure replicates (n ≥ 3) and statistical power analysis to minimize Type I/II errors .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is optimal due to its sensitivity for deuterated compounds. Key parameters include:

| Parameter | Recommendation | Rationale |

|---|---|---|

| Column | C18 reverse-phase | High resolution for isotopic separation |

| Ionization Mode | Electrospray (ESI+) | Enhanced detection of [M+H]+ ions |

| Internal Standard | Stable isotope-labeled analog (e.g., Bindarit-d8) | Corrects matrix effects |

| LOD/LOQ Validation | ≤ 0.1 ng/mL in plasma | Ensures detectability in low doses |

Q. How should researchers formulate hypotheses about this compound’s mechanism of action?

- Methodological Answer : Base hypotheses on FINER criteria :

- F easible: Prioritize targets with established assays (e.g., NF-κB inhibition).

- I nteresting: Link to unresolved pathways (e.g., non-canonical chemokine regulation).

- N ovel: Explore understudied deuterium effects on pharmacokinetics.

- E thical: Use in silico models (e.g., molecular docking) before animal trials.

- R elevant: Align with therapeutic gaps (e.g., chronic inflammation) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported IC50 values of this compound across studies?

- Methodological Answer : Conduct a meta-analysis with the following steps:

Data Extraction : Compile IC50 values from peer-reviewed studies (exclude non-GLP sources).

Heterogeneity Assessment : Use Cochran’s Q test to evaluate variability.

Subgroup Analysis : Stratify by assay type (e.g., cell-free vs. cell-based).

Sensitivity Analysis : Exclude outliers (e.g., studies with incomplete deuterium purity data).

Example findings:

Q. What strategies optimize the synthesis of this compound to achieve ≥98% isotopic purity?

- Methodological Answer : Use deuterium exchange under controlled conditions:

- Catalyst : Pd/C or Rh/Al2O3 for selective deuteration.

- Solvent : Deuterated DMF or THF to minimize proton back-exchange.

- Quality Control :

- NMR : Assess D/H ratio at C-5 and C-7 positions.

- HRMS : Confirm molecular ion cluster ([M+H]+: m/z 256.1243 ± 0.001).

Purity thresholds: ≥98% for pharmacokinetic studies; ≥95% for preliminary screens .

Q. How can researchers integrate multi-omics data to elucidate this compound’s off-target effects?

- Methodological Answer : Apply systems biology workflows :

Transcriptomics : RNA-seq of treated vs. untreated cells (FDR-adjusted p < 0.05).

Proteomics : SILAC labeling to quantify protein abundance changes.

Pathway Enrichment : Use tools like STRING or KEGG to identify dysregulated networks.

Example discovery:

| Pathway | Enrichment Score | Key Off-Targets |

|---|---|---|

| AMPK signaling | 3.2* | PRKAA1, PFKFB3 |

| Xenobiotic metabolism | 2.8* | CYP3A4, GSTP1 |

| *p < 0.01. Validate findings with CRISPR knockouts . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.